

Methyl 6-methylpyrazine-2-carboxylate: A Comprehensive Technical Guide for Pharmaceutical Intermediates

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Compound of Interest

Compound Name: *Methyl 6-methylpyrazine-2-carboxylate*

Cat. No.: *B1315544*

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Abstract

Methyl 6-methylpyrazine-2-carboxylate is a pivotal heterocyclic building block in the synthesis of various active pharmaceutical ingredients (APIs). Its pyrazine core, a privileged scaffold in medicinal chemistry, imparts desirable pharmacokinetic and pharmacodynamic properties to the final drug molecules. This technical guide provides an in-depth overview of **Methyl 6-methylpyrazine-2-carboxylate**, focusing on its synthesis, physicochemical properties, and its critical role as a pharmaceutical intermediate in the production of prominent drugs such as the anti-diabetic agent Glipizide and the anti-hyperlipidemic agent Acipimox. Detailed experimental protocols and structured data tables are presented to facilitate its practical application in a research and development setting.

Chemical Properties and Data

Methyl 6-methylpyrazine-2-carboxylate is a derivative of pyrazine, a diazine compound with two nitrogen atoms at positions 1 and 4 of the benzene ring. The presence of a methyl group and a methyl ester functionality on the pyrazine ring makes it a versatile intermediate for further chemical modifications.

Physicochemical Data

A summary of the key physicochemical properties of **Methyl 6-methylpyrazine-2-carboxylate** and its precursor, 6-methylpyrazine-2-carboxylic acid, is provided in the table below for easy reference and comparison.

Property	Methyl 6-methylpyrazine-2-carboxylate	6-Methylpyrazine-2-carboxylic acid
CAS Number	6164-79-0[1]	5521-61-9[2]
Molecular Formula	C ₇ H ₈ N ₂ O ₂	C ₆ H ₆ N ₂ O ₂ [2][3]
Molecular Weight	152.15 g/mol	138.12 g/mol [2][3]
Appearance	White to off-white crystalline solid	Off-white to yellow crystalline powder
Melting Point	Not available	164-172 °C[4]
Boiling Point	Not available	Not available
Solubility	Soluble in organic solvents like methanol, ethanol, and dichloromethane.	Soluble in hot water and polar organic solvents.

Spectral Data

The structural identity of **Methyl 6-methylpyrazine-2-carboxylate** can be confirmed by various spectroscopic techniques. Key spectral data are summarized below.

Spectrum Type	Key Peaks/Shifts
¹ H NMR	δ (ppm): 3.98 (s, 3H, -OCH ₃), 2.65 (s, 3H, -CH ₃), 8.55 (s, 1H, pyrazine-H), 8.90 (s, 1H, pyrazine-H)[5]
¹³ C NMR	δ (ppm): 165.5 (C=O), 153.0, 147.5, 144.0, 142.0 (pyrazine carbons), 52.5 (-OCH ₃), 21.5 (-CH ₃)[6]
IR (Infrared)	ν (cm ⁻¹): ~1720 (C=O, ester), ~1580, 1480 (C=N, pyrazine ring), ~2950 (C-H, aliphatic)[1]
MS (Mass Spec)	m/z: 152 (M ⁺), 121 (M ⁺ - OCH ₃)

Synthesis of Methyl 6-methylpyrazine-2-carboxylate

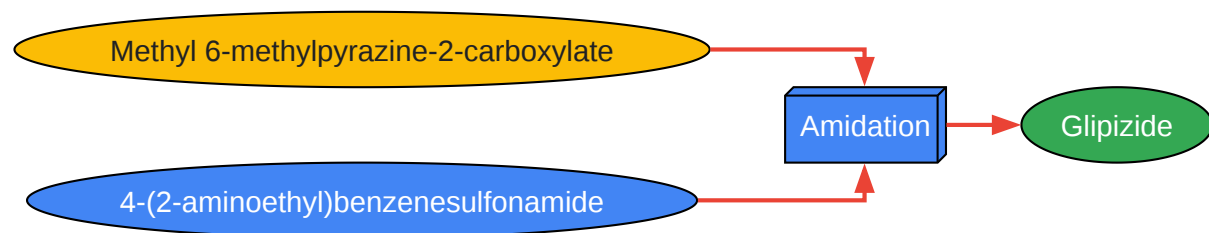
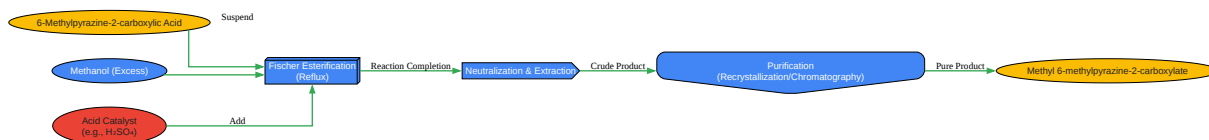
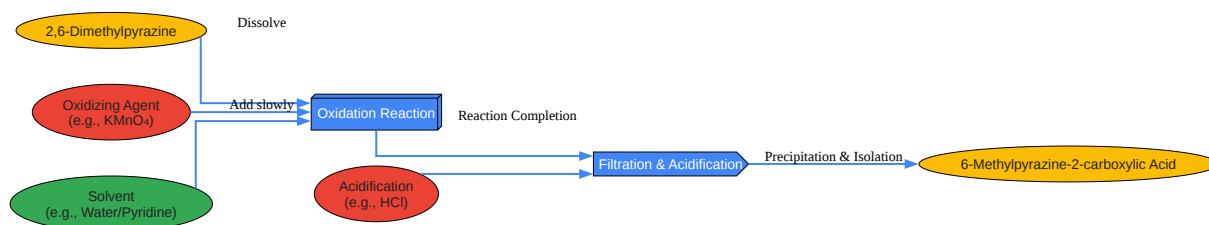
The synthesis of **Methyl 6-methylpyrazine-2-carboxylate** is typically achieved through a two-step process: the synthesis of the carboxylic acid precursor followed by its esterification.

Synthesis of 6-Methylpyrazine-2-carboxylic Acid

Several methods have been reported for the synthesis of 6-methylpyrazine-2-carboxylic acid. A common approach involves the oxidation of a suitable precursor like 2,6-dimethylpyrazine.

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-dimethylpyrazine in an appropriate solvent, such as water or a mixture of water and pyridine.
- **Oxidation:** While stirring, slowly add an oxidizing agent, such as potassium permanganate (KMnO₄) or selenium dioxide (SeO₂), to the solution. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.
- **Reaction Monitoring:** The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
- **Work-up:** After the reaction is complete, the reaction mixture is filtered to remove the manganese dioxide byproduct. The filtrate is then acidified with a mineral acid, such as hydrochloric acid (HCl), to a pH of approximately 3-4.

- Isolation: The acidic solution is then cooled, leading to the precipitation of 6-methylpyrazine-2-carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried under vacuum.



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